molecular formula C8H8ClNS B106172 N-Methyl-N-phenylthiocarbamoyl chloride CAS No. 19009-45-1

N-Methyl-N-phenylthiocarbamoyl chloride

Cat. No. B106172
CAS RN: 19009-45-1
M. Wt: 185.67 g/mol
InChI Key: VSVGLMSXVIDZDG-UHFFFAOYSA-N
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Description

N-Methyl-N-phenylthiocarbamoyl chloride and its derivatives are a class of organosulfur compounds that have been previously considered unstable. However, recent studies have shown that these compounds can be isolated and possess a surprising level of stability. They are of interest due to their potential applications in the preparation of thiolyzable and photolabile protecting groups, particularly for the sulfhydryl function of cysteine, which is significant in protein synthesis and modification .

Synthesis Analysis

The synthesis of N-Methyl-N-phenylthiocarbamoyl chloride involves several routes within the N-methylaniline family. These methods have been explored and optimized to produce the title compounds in a stable form. The synthesis process is accompanied by direct structural characterization using various spectroscopic techniques, ensuring the correct formation of the desired compounds .

Molecular Structure Analysis

The molecular structure of related compounds, such as O-ethyl-N-phenylthiocarbamate, has been determined through crystallography. The structure reveals a planar chromophore, indicating significant delocalization of π-electron density across the moiety. This delocalization is reflected in the bond distances measured within the structure, which are indicative of the electronic environment of the compound .

Chemical Reactions Analysis

N-Methyl-N-phenylthiocarbamoyl chloride and its derivatives undergo a series of chemical transformations that lead to highly stable derivatives. These reactions have been thoroughly characterized, and the kinetic and mechanistic aspects have been studied. For example, in aqueous solutions, N-phenylthiocarbamoyl derivatives undergo scission at various pH levels, leading to the formation of cyclic products through nucleophilic attacks involving sulfur or nitrogen atoms .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Methyl-N-phenylthiocarbamoyl chloride derivatives have been explored through the synthesis of metal sulfide nanoparticles. These nanoparticles exhibit a blue shift in their optical spectra, which is characteristic of nanometric domain particles. The sizes of these nanoparticles have been estimated, demonstrating the influence of the precursor's molecular structure on the final properties of the nanoparticles .

Scientific Research Applications

Corrosion Inhibition

N-Methyl-N-phenylthiocarbamoyl chloride and its derivatives have been investigated for their effectiveness in corrosion inhibition. For instance, studies show that methyl-substituted phenyl-containing dithiocarbamate compounds exhibit high inhibition efficiency against steel corrosion, particularly in acidic environments. These compounds adsorb on the steel surface, offering both physical and chemical protection against corrosion (Kıcır et al., 2016).

Chemical Synthesis and Reactions

This chemical has been studied for its role in various synthetic reactions. For example, its pyrolysis leads to different chemical structures like phenyl isothiocyanate, showcasing its versatility in chemical transformations (Ueno et al., 1971). It's also been used to study the formation and transformation of esters under different pH conditions (Cherbuliez et al., 1966).

Material Science

In material science, N-Methyl-N-phenylthiocarbamoyl chloride derivatives have been explored for modifying the properties of materials. For instance, its use in poly(vinyl chloride) leads to increased radiation stability and slightly altered transport parameters for gases, making it a potential material for specific industrial applications (Nakagawa et al., 1971).

Nanoparticle Synthesis

Derivatives of N-Methyl-N-phenylthiocarbamoyl chloride have been used as precursors in the synthesis of metal sulfide nanoparticles, such as ZnS, CdS, and HgS. These nanoparticles have applications in various fields, including electronics and optics (Onwudiwe & Ajibade, 2011).

Organic Chemistry

The compound plays a significant role in organic chemistry, particularly in the synthesis of poly(methyl methacrylate) and other polymers. Its derivatives have been used as catalysts in polymerization processes (Li & Qiu, 2002).

Safety And Hazards

“N-Methyl-N-phenylthiocarbamoyl chloride” is classified as Eye Damage 1, Skin Corrosion 1B, and Specific Target Organ Toxicity – Single Exposure 3 . It may cause severe skin burns and eye damage, and may cause respiratory irritation . It should be stored in a well-ventilated place and kept container tightly closed .

Future Directions

“N-Methyl-N-phenylthiocarbamoyl chloride” is a specialty product for proteomics research . As such, its future directions are likely to be influenced by advancements in this field.

properties

IUPAC Name

N-methyl-N-phenylcarbamothioyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNS/c1-10(8(9)11)7-5-3-2-4-6-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSVGLMSXVIDZDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00374990
Record name Methyl(phenyl)carbamothioyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-N-phenylthiocarbamoyl chloride

CAS RN

19009-45-1
Record name Methyl(phenyl)carbamothioyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 19009-45-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JS Davidson, DA Peak - Journal of the Chemical Society (Resumed), 1963 - pubs.rsc.org
SINCE l-alkyl-l-aryl derivatives were the most effective of the dithiobiurets tested by Woolfe against Trypanosoma cortgolense in mice, a more extensive examination of this type was …
Number of citations: 1 pubs.rsc.org
GW Spears, K Tsuji, T Tojo… - Journal of …, 2002 - Wiley Online Library
… Acylation with N-methyl-Nphenylthiocarbamoyl chloride looked problematic. Alkylation of the easily obtained 4-hydroxy-1-methyl-6(methylthio)-2-oxo-N-phenyl-1,2-dihydro-3-…
Number of citations: 7 onlinelibrary.wiley.com

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